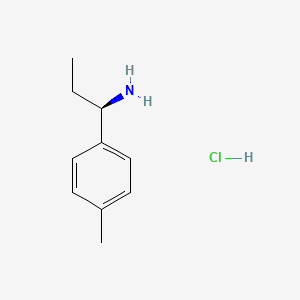
(R)-1-(p-Tolyl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(p-Tolyl)propan-1-amine hydrochloride is a chiral amine compound with a specific stereochemistry. It is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties. The compound consists of a propan-1-amine backbone with a p-tolyl group attached to the first carbon atom, and it is typically found in its hydrochloride salt form to enhance its stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(p-Tolyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral amine precursor.
Chiral Resolution: The precursor undergoes chiral resolution to obtain the desired enantiomer.
Hydrochloride Formation: The free base of ®-1-(p-Tolyl)propan-1-amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(p-Tolyl)propan-1-amine hydrochloride may involve:
Large-Scale Chiral Resolution: Using techniques such as crystallization or chromatography to separate the enantiomers.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Purification: Utilizing advanced purification methods to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(p-Tolyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(p-Tolyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and chiral recognition.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-1-(p-Tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(p-Tolyl)propan-1-amine hydrochloride: The enantiomer of the compound with opposite stereochemistry.
1-(p-Tolyl)propan-1-amine: The non-chiral version without the hydrochloride salt.
1-(p-Tolyl)ethanamine: A structurally similar compound with a shorter carbon chain.
Uniqueness
®-1-(p-Tolyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its hydrochloride form also enhances its stability and solubility, making it more suitable for various applications.
Eigenschaften
CAS-Nummer |
239105-47-6 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
(1R)-1-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
FWTZOQCAVLMPJE-SNVBAGLBSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C)N.Cl |
Isomerische SMILES |
CC[C@H](C1=CC=C(C=C1)C)N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


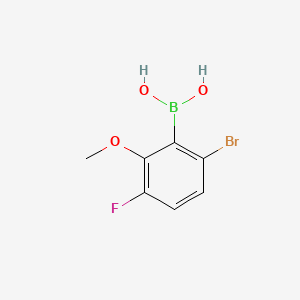
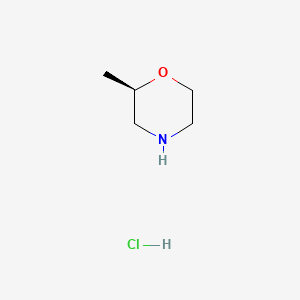
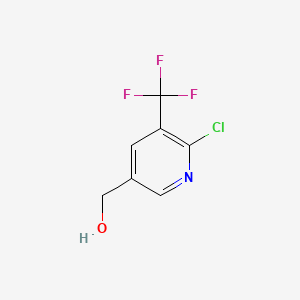
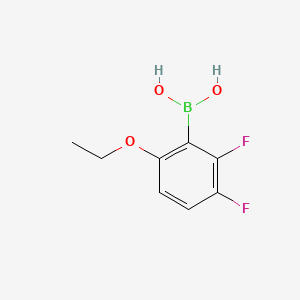
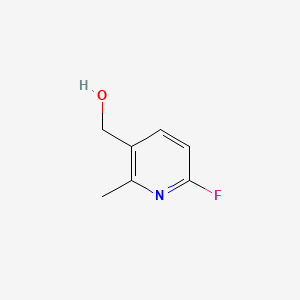
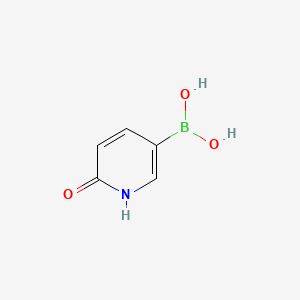
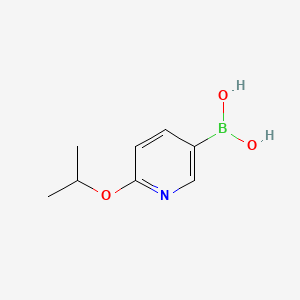
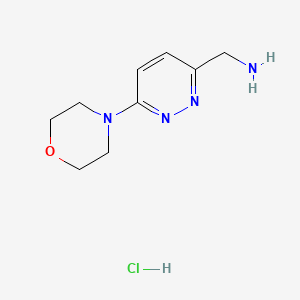
![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B591790.png)
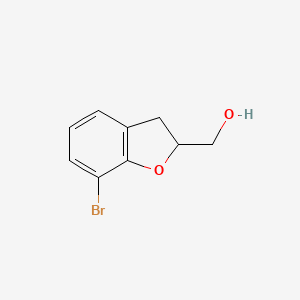
![Sodium;chromium;4-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one](/img/structure/B591793.png)
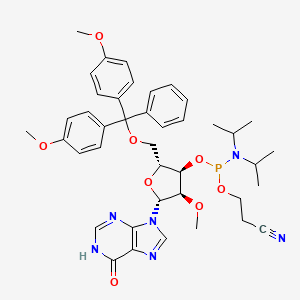
![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)
![(7-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B591796.png)
